N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-4-methoxybenzenesulfonamide
Description
Structure and Key Features: This compound features a piperidine ring substituted at the 1-position with a furan-2-ylmethyl group and at the 4-position with a methyl-linked 4-methoxybenzenesulfonamide moiety.
- Step 1: Tosylation of a piperidine precursor followed by nucleophilic substitution with a furan-2-ylmethyl group.
- Step 2: Sulfonamide formation via reaction of the piperidine intermediate with 4-methoxybenzenesulfonyl chloride.
Characterization would likely involve NMR, IR, and LC-MS, as seen in and .
Properties
IUPAC Name |
N-[[1-(furan-2-ylmethyl)piperidin-4-yl]methyl]-4-methoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O4S/c1-23-16-4-6-18(7-5-16)25(21,22)19-13-15-8-10-20(11-9-15)14-17-3-2-12-24-17/h2-7,12,15,19H,8-11,13-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPFYQEHVFHYSNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NCC2CCN(CC2)CC3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-4-methoxybenzenesulfonamide typically involves multiple steps:
Formation of the Piperidine Intermediate: The initial step involves the synthesis of the piperidine intermediate. This can be achieved by reacting 4-piperidone with furan-2-carbaldehyde under reductive amination conditions to yield 1-(furan-2-ylmethyl)piperidine.
Sulfonamide Formation: The next step involves the reaction of the piperidine intermediate with 4-methoxybenzenesulfonyl chloride in the presence of a base such as triethylamine. This results in the formation of this compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-4-methoxybenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The nitro group in the sulfonamide can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2,5-dicarboxylic acid, while reduction of the nitro group can produce the corresponding amine derivative.
Scientific Research Applications
N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-4-methoxybenzenesulfonamide has several scientific research applications:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of potential drug candidates, particularly those targeting neurological disorders.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-4-methoxybenzenesulfonamide involves its interaction with specific molecular targets. The furan ring can engage in π-π interactions with aromatic residues in proteins, while the piperidine ring can form hydrogen bonds with amino acid side chains. The sulfonamide group can interact with enzymes, potentially inhibiting their activity.
Comparison with Similar Compounds
Piperidinyl Sulfonamides with Aryl Substituents
Key Observations :
- Substituent Effects : The furan-2-ylmethyl group in the target compound may confer improved metabolic stability over phenylethyl groups (as in W-15) due to reduced oxidative metabolism.
- Electron-Donating Groups : The 4-methoxybenzenesulfonamide likely enhances solubility in polar solvents compared to chloro (W-15) or isobutyl (AB668) substituents.
Piperidinyl Acetamide Derivatives
Key Observations :
Sulfonamide-Based Enzyme Inhibitors
- Example: 4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide (): Structural Features: Chromene and pyrazolopyrimidine moieties. Activity: Kinase or protease inhibition (MP: 175–178°C; MW: 589.1 g/mol) .
Research Implications
- Drug Design : The furan-2-ylmethyl group offers a balance between metabolic stability and steric bulk, making it a viable scaffold for central nervous system (CNS) targets.
- SAR Insights : Electron-donating groups (e.g., 4-methoxy) on the sulfonamide may improve solubility without compromising binding affinity compared to electron-withdrawing groups (e.g., nitro in W-18).
Biological Activity
N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-4-methoxybenzenesulfonamide is a complex organic compound with various potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Compound Overview
Chemical Structure:
- Molecular Formula: C19H26N2O4S
- Molecular Weight: 362.5 g/mol
- Functional Groups: Sulfonamide, piperidine, furan, and methoxy groups.
The presence of these functional groups suggests a diverse range of potential interactions with biological targets, particularly in pharmacology and medicinal chemistry.
1. Antimicrobial Activity
This compound exhibits significant antimicrobial properties. Similar compounds have been documented to possess activity against various bacterial strains, indicating that this compound may also be effective in inhibiting microbial growth.
| Compound | Activity | Target Organisms |
|---|---|---|
| N-(furan-2-ylmethyl)-4-methoxybenzenesulfonamide | Antimicrobial | E. coli, S. aureus |
| 4-Methoxy-N-(piperidinyl)benzenesulfonamide | Anticancer | Various cancer cell lines |
| 3,5-Dimethyl-N-(pyridinyl)benzenesulfonamide | CNS activity | Neurotransmitter receptors |
This table illustrates the varying biological activities of structurally similar compounds, highlighting the unique profile of this compound.
2. Anticancer Potential
Research indicates that compounds with similar structures have shown anticancer activity. The sulfonamide group is often associated with inhibition of carbonic anhydrase, which is a target in cancer therapy. The specific mechanisms through which this compound exerts anticancer effects require further investigation but may involve modulation of enzyme activity or interference with cellular signaling pathways.
3. Central Nervous System (CNS) Activity
The piperidine moiety suggests potential interaction with CNS receptors. Compounds in this class have been studied for their effects on neurotransmitter systems, including dopamine and serotonin pathways, which are crucial in the treatment of various neurological disorders.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition: The sulfonamide group can inhibit enzymes such as carbonic anhydrase and certain proteases.
- Receptor Modulation: The piperidine structure may allow for binding to neurotransmitter receptors, influencing synaptic transmission.
- Antimicrobial Mechanisms: Potential interference with bacterial cell wall synthesis or metabolic pathways.
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of compounds related to this compound:
- Study on Antimicrobial Efficacy: A recent study demonstrated that derivatives of sulfonamides exhibited significant antibacterial activity against multi-drug resistant strains of bacteria, suggesting that modifications to the structure could enhance efficacy .
- CNS Activity Assessment: Research indicated that piperidine derivatives influenced serotonin receptor activity in vitro, suggesting potential applications in treating depression and anxiety disorders .
- Anticancer Mechanism Exploration: Investigations into the anticancer properties revealed that similar compounds induced apoptosis in cancer cells through the activation of caspase pathways .
Q & A
Q. What are the common synthetic routes for N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-4-methoxybenzenesulfonamide, and how can reaction intermediates be optimized?
Methodological Answer: The synthesis typically involves sequential functionalization of the piperidine core. A general approach includes:
- Step 1: Alkylation of piperidin-4-ylmethanol with furan-2-ylmethyl halides to introduce the furan moiety.
- Step 2: Sulfonylation using 4-methoxybenzenesulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane) .
- Intermediate Optimization: Monitor reaction progress via thin-layer chromatography (TLC) and optimize yields by adjusting stoichiometry (e.g., 1.2 equivalents of sulfonyl chloride) or temperature (0°C to room temperature) .
- Purification: Use column chromatography with silica gel and gradients of ethyl acetate/hexane (20–40%) to isolate intermediates .
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR):
- 1H/13C NMR: Confirm regiochemistry of the piperidine-furan linkage (e.g., δ 2.5–3.5 ppm for piperidine protons, δ 6.2–7.4 ppm for furan protons) .
- 2D NMR (COSY, HSQC): Resolve overlapping signals in crowded regions (e.g., piperidine methylene groups) .
- Mass Spectrometry (MS):
- High-Resolution MS (HRMS): Validate molecular weight (e.g., [M+H]+ expected within ±2 ppm error) .
- X-ray Crystallography: Resolve absolute configuration using single-crystal diffraction (e.g., CCDC deposition codes from related sulfonamides) .
Q. How can researchers assess the purity of this compound for biological assays?
Methodological Answer:
- HPLC: Use reversed-phase C18 columns with mobile phases like acetonitrile/water (0.1% TFA) to achieve >95% purity. Retention times (e.g., 1.63 minutes under QC-SMD-TFA05 conditions) help benchmark reproducibility .
- Elemental Analysis: Verify C, H, N, S content within ±0.4% of theoretical values .
- Melting Point: Compare observed vs. literature values (e.g., sharp melting points >150°C indicate high crystallinity) .
Advanced Research Questions
Q. How can computational methods predict the bioactivity and binding mechanisms of this sulfonamide derivative?
Methodological Answer:
- Density Functional Theory (DFT): Calculate electrostatic potential surfaces to identify nucleophilic/electrophilic regions (e.g., sulfonamide oxygen as a hydrogen bond acceptor) .
- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with biological targets (e.g., antimicrobial enzymes). Prioritize docking poses with binding energies < −7 kcal/mol .
- MD Simulations: Run 100-ns trajectories in explicit solvent (e.g., TIP3P water) to assess stability of ligand-receptor complexes .
Q. What strategies resolve contradictions between crystallographic data and solution-state NMR observations for piperidine-containing sulfonamides?
Methodological Answer:
- Variable-Temperature NMR: Detect conformational flexibility (e.g., chair-to-boat transitions in piperidine) by analyzing signal splitting at −20°C to 60°C .
- Solvent-Dependent Studies: Compare NMR spectra in DMSO-d6 vs. CDCl3 to identify solvent-induced conformational changes .
- Complementary Techniques: Use rotational-echo double-resonance (REDOR) NMR or cryo-EM to correlate solid-state and solution structures .
Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound’s bioactivity?
Methodological Answer:
- Analog Synthesis: Modify the furan moiety (e.g., replace with thiophene) or sulfonamide para-substituents (e.g., halogens, nitro groups) .
- Bioactivity Assays: Test analogs against bacterial strains (e.g., E. coli, S. aureus) using MIC (Minimum Inhibitory Concentration) protocols. Correlate substituent electronegativity with antimicrobial potency .
- Pharmacophore Mapping: Identify critical features (e.g., sulfonamide group, piperidine-furan distance) using 3D-QSAR models .
Q. What in vitro models are suitable for validating pharmacokinetic properties of this compound?
Methodological Answer:
- Caco-2 Permeability Assays: Measure apical-to-basolateral transport to predict intestinal absorption. Use LC-MS/MS to quantify compound concentrations .
- Microsomal Stability Tests: Incubate with liver microsomes (human/rat) and monitor degradation via HPLC. Calculate half-life (t1/2) using first-order kinetics .
- Plasma Protein Binding: Use ultrafiltration or equilibrium dialysis to determine free vs. bound fractions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
